

# Early-Phase Clinical Trial Results of TTP399: A Technical Whitepaper

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This technical guide provides an in-depth analysis of the early-phase clinical trial results for TTP399, a novel, orally administered, hepatoselective glucokinase activator. The data presented herein focuses on the primary outcomes of Phase 1 and Phase 2 clinical trials in patients with type 1 diabetes (T1D), with a particular emphasis on the Simplici-T1 study.

## Executive Summary

TTP399 has emerged as a promising adjunctive therapy to insulin for individuals with type 1 diabetes. Early-phase clinical trials have demonstrated its potential to improve glycemic control, as measured by a reduction in hemoglobin A1c (HbA1c), while simultaneously mitigating the risk of hypoglycemia, a significant challenge in T1D management. The mechanism of action, centered on the selective activation of glucokinase in the liver, appears to restore a more physiological glucose homeostasis. This document synthesizes the available quantitative data, details the experimental protocols employed in these pivotal studies, and visually represents the underlying signaling pathways and experimental workflows.

## Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the early-phase clinical trials of TTP399. The data is primarily derived from the two-part, Phase 2 Simplici-T1 study.

### Table 1: Glycemic Control - Change in HbA1c

Study Phase	Treatment Group	N	Baseline HbA1c (Mean)	Change from Baseline (Mean)	Placebo-Subtracted Difference (95% CI)	p-value
Simplici-T1 Part 1	TTP399 (800 mg)	8	7.3%	-0.60% (SE 0.2)	-0.7% (-1.3, -0.07)	0.03
Placebo	11	7.3%	+0.08% (SE 0.2)			
Simplici-T1 Part 2	TTP399 (800 mg)	38	7.6%	-0.14% (SE 0.06)	-0.21% (-0.39, -0.04)	0.018
Placebo	43	7.6%	+0.07% (SE 0.06)			
Simplici-T1 Part 2 (Second Estimand Analysis)	TTP399 (800 mg)	-	7.6%	-0.21%	-0.32% (-0.50, -0.13)	0.001
Placebo	-	7.6%	+0.11%			

Data sourced from multiple reports on the Simplici-T1 study. The second estimand analysis in Part 2 was performed to eliminate the possibility that the reduction in HbA1c was driven by the administration of excess insulin.[\[1\]](#)[\[2\]](#)

## Table 2: Hypoglycemia Incidence

Study Phase	Outcome	TTP399 Group	Placebo Group	Reduction with TTP399
Simplici-T1 Part 2	Frequency of severe or symptomatic hypoglycemia	-	-	~40%
Subjects with at least one symptomatic hypoglycemic episode	2	8	-	
Severe hypoglycemic events	0	1	-	

The Simplici-T1 study demonstrated a clinically relevant reduction in hypoglycemic events in the TTP399 arm compared to placebo.[\[1\]](#)

**Table 3: Insulin Dosage and Time in Range**

Study Phase	Parameter	TTP399 Group	Placebo Group	p-value
Simplici-T1 Part 2	Change in total daily mealtime bolus insulin dose from baseline	-11%	-3%	0.02
Improvement in Daily Time in Range	~2 hours more than placebo	-	0.03	

Treatment with TTP399 was associated with a reduction in the required mealtime insulin and an increase in the time spent within the target glucose range.

**Table 4: Ketone Levels**

Study	Observation	TTP399 Group	Placebo Group
Simplici-T1	Abnormal serum and urine ketones	Detected less frequently	Detected more frequently
Mechanistic Study	Increase in ketone levels during acute insulin withdrawal	No increase	-

TTP399 did not increase the risk of ketosis and, in a mechanistic study, showed no increase in ketone levels during insulin withdrawal, suggesting a protective effect against diabetic ketoacidosis (DKA).

## Experimental Protocols

The primary early-phase investigation for TTP399 in type 1 diabetes was the Simplici-T1 study (NCT03335371).

## Study Design

The Simplici-T1 study was a multi-center, randomized, double-blind, placebo-controlled, adaptive Phase 1b/2 trial. It was conducted in two main parts:

- Part 1 (Learning Phase): Enrolled 19 participants with T1D using continuous subcutaneous insulin infusion (CSII) and continuous glucose monitors (CGMs).
- Part 2 (Confirming Phase): Enrolled 85 participants with T1D using either multiple daily injections (MDI) or CSII.

In both parts, participants underwent a multi-week insulin optimization and placebo run-in period before being randomized to receive either 800 mg of TTP399 or a matching placebo once daily for 12 weeks, as an adjunct to their insulin therapy. The study employed a "treat-to-target" protocol, aiming to maintain optimal glycemic control in both arms.

## Patient Population

Eligible participants were adults with a diagnosis of type 1 diabetes.

## Endpoints

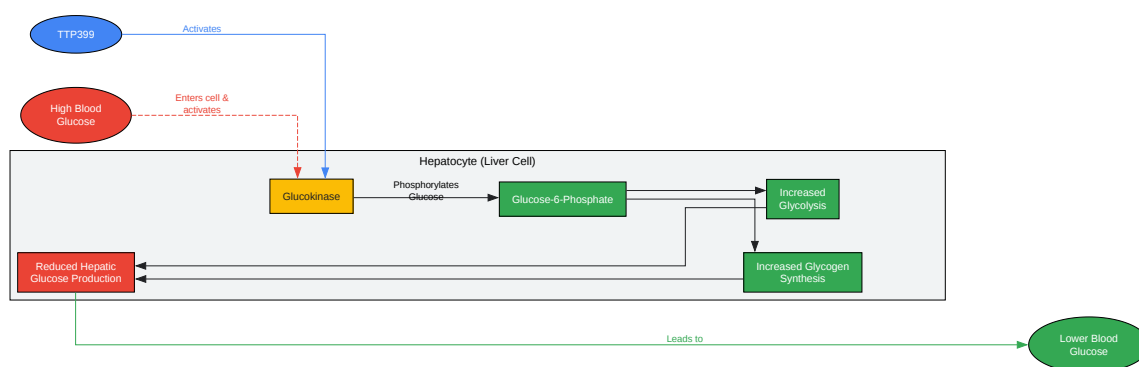
- **Primary Endpoint:** The primary efficacy endpoint was the change in HbA1c from baseline to the end of the 12-week treatment period.
- **Secondary Endpoints:** Secondary endpoints included the frequency of hypoglycemic events, changes in insulin requirements, time in glycemic range, and safety and tolerability assessments.

## Methodology for Key Experiments

- **Glycemic Control Assessment:** HbA1c levels were measured at baseline and at the end of the 12-week treatment period using standard laboratory methods. Continuous glucose monitoring was used to assess time in range.
- **Hypoglycemia Monitoring:** The frequency and severity of hypoglycemic events were recorded by the participants. Events were classified as severe (requiring third-party assistance) or symptomatic.
- **Ketone Measurement:** Serum and urine ketones were periodically measured to assess the risk of ketosis. A separate mechanistic study involved a period of acute insulin withdrawal to specifically evaluate the effect of TTP399 on ketone production.

## Visualizations

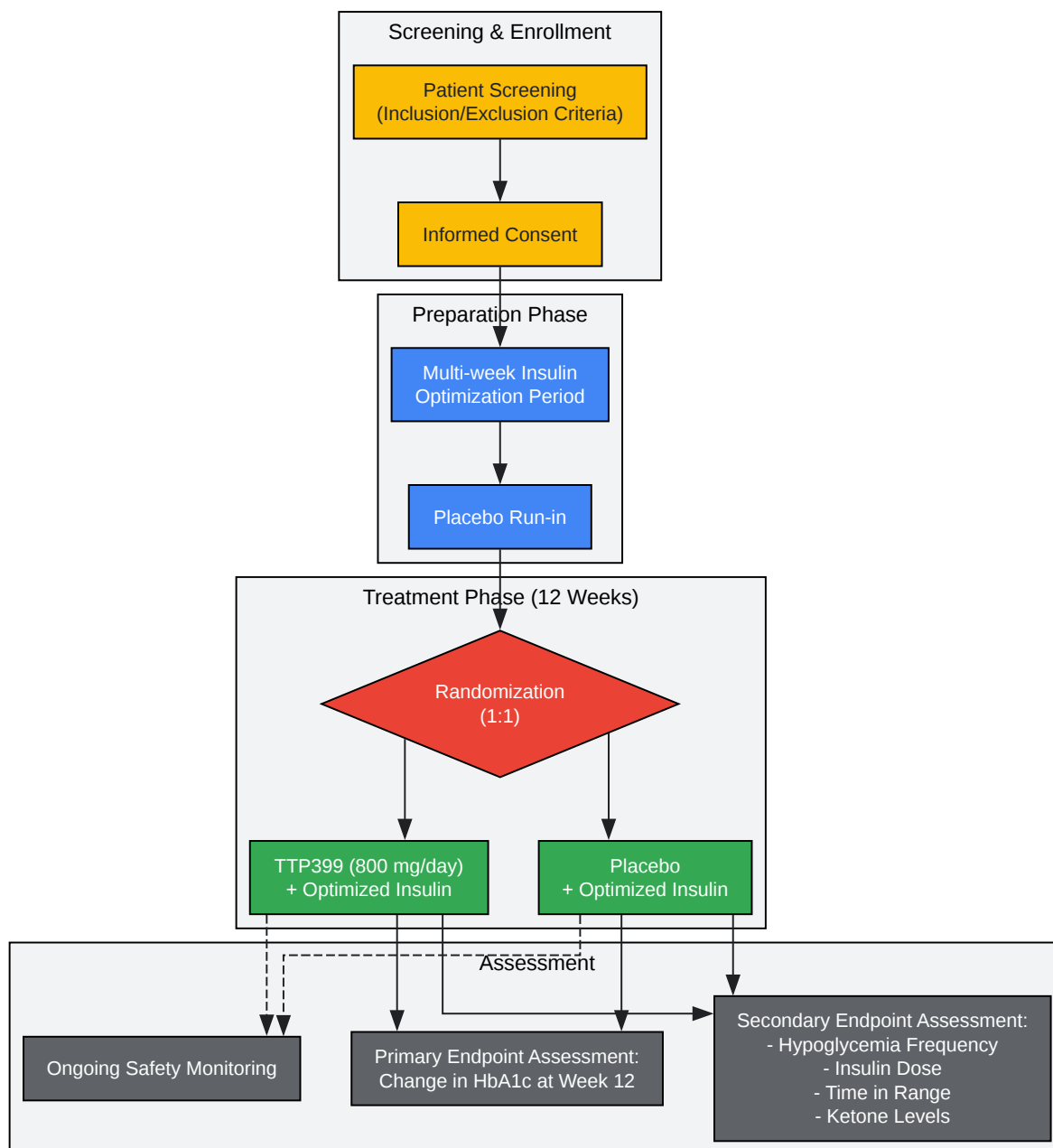
### Signaling Pathway of TTP399



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Caption: Mechanism of action of TTP399 in hepatocytes.

## Experimental Workflow of the Simplici-T1 Trial



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Caption: Workflow of the Simplici-T1 Phase 2 clinical trial.

## Conclusion

The early-phase clinical trial data for TTP399 provide a strong rationale for its continued development as an adjunctive therapy for type 1 diabetes. The consistent findings of improved glycemic control, coupled with a significant reduction in hypoglycemia and no increased risk of ketosis, address a critical unmet need in T1D management. The hepatoselective mechanism of TTP399 appears to be a key factor in its favorable safety and efficacy profile. Further investigation in larger, long-term Phase 3 trials is warranted to confirm these promising results and fully elucidate the role of TTP399 in the clinical management of type 1 diabetes.

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## References

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